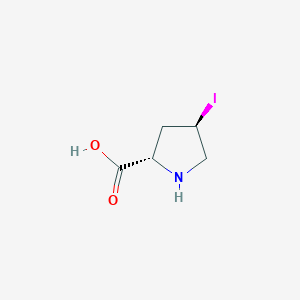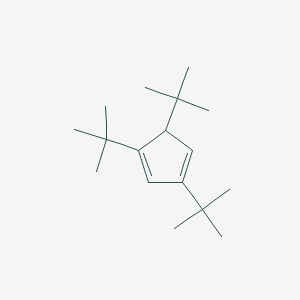
1,3-Cyclopentadiene, 1,3,5-tris(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Tri-tert-butylcyclopenta-1,3-diene is a chemical compound with the molecular formula C₁₇H₃₀. It is a derivative of cyclopentadiene, where three hydrogen atoms are replaced by tert-butyl groups. This compound is known for its bulky structure, which influences its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tri-tert-butylcyclopenta-1,3-diene can be synthesized through the alkylation of cyclopentadiene with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically involves the use of phase-transfer catalysts to facilitate the transfer of reactants between different phases .
Industrial Production Methods
While specific industrial production methods for 1,3,5-tri-tert-butylcyclopenta-1,3-diene are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tri-tert-butylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tert-butyl ketones, while reduction can produce tert-butyl-substituted alkanes.
Scientific Research Applications
1,3,5-Tri-tert-butylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry to stabilize metal complexes.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3,5-tri-tert-butylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and stability, making it a valuable ligand in stabilizing high-spin metal complexes .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Tri-tert-butylcyclopenta-1,3-diene
- Pentamethylcyclopentadiene
Uniqueness
1,3,5-Tri-tert-butylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which provides distinct steric effects compared to other similar compounds. This uniqueness makes it particularly useful in stabilizing certain metal complexes that other ligands cannot .
Properties
CAS No. |
125735-41-3 |
|---|---|
Molecular Formula |
C17H30 |
Molecular Weight |
234.4 g/mol |
IUPAC Name |
1,3,5-tritert-butylcyclopenta-1,3-diene |
InChI |
InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10-11,13H,1-9H3 |
InChI Key |
WQFBXIQLFBQNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C=C(C=C1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


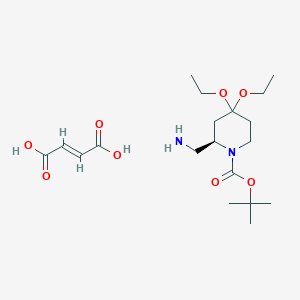
![Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate](/img/structure/B12855800.png)
![2-(Chloromethyl)-6-ethylbenzo[d]oxazole](/img/structure/B12855806.png)
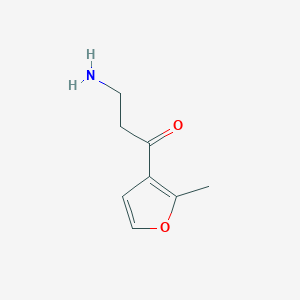

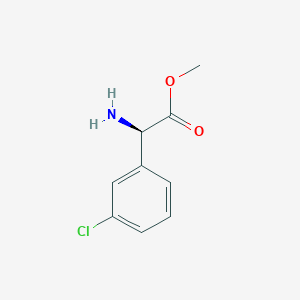
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12855840.png)

![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
![1-(7-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855850.png)
